molecular formula C11H20F2N2O3S B2571415 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 2034515-99-4

4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2571415
CAS No.: 2034515-99-4
M. Wt: 298.35
InChI Key: JOGJXXDKUYUDAY-UHFFFAOYSA-N
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Description

“4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine” is a complex organic compound that contains a piperidine and a morpholine ring . Piperidine is a common structure in many pharmaceuticals and its derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Morpholine is a common solvent used in chemical reactions and is also found in various pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholine ring, a sulfonyl group, and a difluoroethyl group . The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl group and the basic nitrogen atoms could influence its solubility in various solvents. The compound’s melting and boiling points, as well as its density and refractive index, would need to be determined experimentally .

Scientific Research Applications

Ionic Liquid Crystals

Research on morpholinium compounds, including those with sulfosuccinate anions, has demonstrated their potential in the design of ionic liquid crystals. These compounds exhibit a rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, which are dependent on the type of cation and anion. The structural self-assembly into hexagonal columnar phases at room temperature suggests applications in materials science, particularly in the development of new liquid crystal displays and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).

Antibiotic Modulation

4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, has shown antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The study highlights its potential in enhancing the efficacy of existing antibiotics against resistant strains, indicating its importance in addressing the growing challenge of antibiotic resistance (Oliveira et al., 2015).

Fluorinated Synthons

Research on the introduction of difluoromethylene sulfonamide groups into organic compounds has opened new avenues in the synthesis of fluorinated molecules. Such compounds are valuable in medicinal chemistry for the development of new pharmaceuticals with improved pharmacokinetic properties (Li & Liu, 2007).

Metal Oxide Solubilization

Ionic liquids functionalized with morpholinium and other groups have been explored for their ability to selectively dissolve metal oxides and hydroxides. This property is particularly useful in the recycling of metals and the processing of metal oxides, offering a more environmentally friendly alternative to traditional methods (Nockemann et al., 2008).

Modulation of Amine Basicity

Studies on the remote modulation of amine basicity by phenylsulfone and phenylthio groups have implications for the design of molecules with specific electronic properties. This research is relevant in the development of drugs where the basicity of amine groups can influence the interaction with biological targets (Martin et al., 2007).

Properties

IUPAC Name

4-[4-(1,1-difluoroethyl)piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O3S/c1-11(12,13)10-2-4-14(5-3-10)19(16,17)15-6-8-18-9-7-15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGJXXDKUYUDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)N2CCOCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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